molecular formula C6H4N4O2 B15225535 [1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid

[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid

Cat. No.: B15225535
M. Wt: 164.12 g/mol
InChI Key: XKEKMJBGCQSIGD-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a dicationic molten salt as a catalyst, which facilitates the cyclization process. This method is environmentally friendly and yields high purity products . Another approach involves the use of trifluoromethyl derivatives as key scaffolds, which are then subjected to various reaction conditions to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. The use of solvent-free conditions or green solvents like ethanol is preferred to minimize environmental impact. High yields and purity are achieved through optimized reaction times and temperatures, often monitored by chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid apart is its versatile reactivity and broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in medicinal chemistry and pharmacology .

Properties

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C6H4N4O2/c11-5(12)4-8-9-6-7-2-1-3-10(4)6/h1-3H,(H,11,12)

InChI Key

XKEKMJBGCQSIGD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2N=C1)C(=O)O

Origin of Product

United States

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